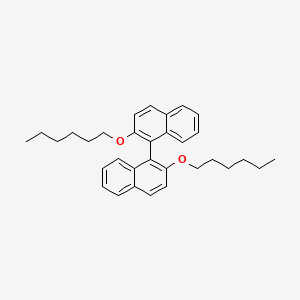
1,1'-Binaphthalene, 2,2'-bis(hexyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with hexyloxy groups attached at the 2 and 2’ positions
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene and hexyloxy reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the final product
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups using appropriate reagents and conditions. .
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, providing chiral environments for various reactions
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- involves its interaction with molecular targets and pathways:
Chiral Environment: The compound creates a chiral environment that can influence the stereochemistry of reactions.
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form complexes that catalyze various reactions.
Electron Donating Groups: The hexyloxy groups serve as electron-donating groups, affecting the compound’s reactivity and stability
Comparison with Similar Compounds
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- can be compared with other similar compounds:
1,1’-Bi-2-naphthol (BINOL): BINOL is another binaphthalene derivative widely used as a chiral ligand in asymmetric synthesis. Unlike 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)-, BINOL has hydroxyl groups instead of hexyloxy groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): BINAP is a well-known chiral ligand used in various catalytic reactions.
Properties
CAS No. |
199009-48-8 |
|---|---|
Molecular Formula |
C32H38O2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-hexoxy-1-(2-hexoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C32H38O2/c1-3-5-7-13-23-33-29-21-19-25-15-9-11-17-27(25)31(29)32-28-18-12-10-16-26(28)20-22-30(32)34-24-14-8-6-4-2/h9-12,15-22H,3-8,13-14,23-24H2,1-2H3 |
InChI Key |
NWEYKRGYDQZELF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















